molecular formula C6H6N2O3 B1519270 5-carbamoyl-1H-pyrrole-3-carboxylic acid CAS No. 1118787-01-1

5-carbamoyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1519270
CAS RN: 1118787-01-1
M. Wt: 154.12 g/mol
InChI Key: KDLHXSJAELVZGR-UHFFFAOYSA-N
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Description

5-Carbamoyl-1H-pyrrole-3-carboxylic acid is a biochemical used for proteomics research . It has a molecular formula of C6H6N2O3 and a molecular weight of 154.13 . The IUPAC name for this compound is 5-(aminocarbonyl)-1H-pyrrole-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N2O3/c7-5(9)4-1-3(2-8-4)6(10)11/h1-2,8H, (H2,7,9) (H,10,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Biosynthesis and Stereochemical Studies

(5R)-Carbapen-2-em-3-carboxylic acid, closely related to 5-carbamoyl-1H-pyrrole-3-carboxylic acid, is a key compound in carbapenem antibiotics. Research has resolved confusion about the rotation signs and absolute configurations of related compounds, contributing to a better understanding of the biosynthesis pathway and stereochemistry. The study also explores the role of the enzyme CarC in the biosynthesis of carbapenem from L-proline, an important aspect in the development of beta-lactam antibiotics (Stapon, Li, & Townsend, 2003).

Antimicrobial Activity

A series of pyrrolopyridine analogs, synthesized from compounds including ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, demonstrate antibacterial activity in vitro. This research contributes to the development of new antimicrobial agents, highlighting the potential of pyrrole derivatives in combating bacterial infections (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Anti-Inflammatory and Analgesic Properties

5-Acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, similar in structure to this compound, were synthesized and showed promising anti-inflammatory and analgesic properties. This research is significant for the development of new analgesic and anti-inflammatory drugs, indicating the potential therapeutic applications of pyrrole derivatives (Muchowski et al., 1985).

HIV-1 Entry Inhibitors

5-Arylpyrrole-2-carboxylic acids serve as key intermediates in synthesizing HIV-1 entry inhibitors, such as NBD-11021 and NBD-14010. The synthesis of these compounds is crucial for developing new treatments for HIV, showcasing the role of pyrrole derivatives in antiviral research (Belov et al., 2017).

NMDA Receptor Antagonists

(E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives have been synthesized and evaluated as antagonists for the glycine-binding site of the NMDA receptor complex. This is significant for developing new therapeutic agents targeting the NMDA receptor, relevant in various neurological disorders (Balsamini et al., 1998).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-carbamoyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-5(9)4-1-3(2-8-4)6(10)11/h1-2,8H,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLHXSJAELVZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246548
Record name 5-(Aminocarbonyl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1118787-01-1
Record name 5-(Aminocarbonyl)-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118787-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminocarbonyl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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